1-Benzylguanidine hemisulfate

CAS No.: 2551-73-7

Cat. No.: VC2629449

Molecular Formula: C8H13N3O4S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2551-73-7 |

|---|---|

| Molecular Formula | C8H13N3O4S |

| Molecular Weight | 247.27 g/mol |

| IUPAC Name | 2-benzylguanidine;sulfuric acid |

| Standard InChI | InChI=1S/C8H11N3.H2O4S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) |

| Standard InChI Key | XTNHCMPWHJGJIM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |

Introduction

Chemical Structure and Properties

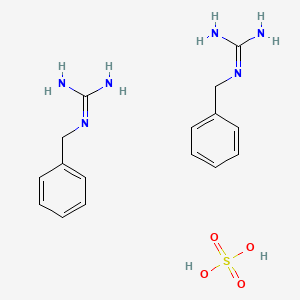

1-Benzylguanidine hemisulfate (CAS 2551-73-7) is a guanidine derivative consisting of a benzyl group attached to a guanidine moiety, forming a salt with sulfuric acid. The compound exists as a white crystalline solid with a distinct molecular structure that contributes to its chemical reactivity and applications in various fields.

Basic Identification

The compound can be identified through several standard chemical identifiers as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 2551-73-7 |

| IUPAC Name | 2-benzylguanidine;sulfuric acid |

| Molecular Formula | C₈H₁₁N₃·½H₂SO₄ or C₁₆H₂₄N₆O₄S (2:1 salt) |

| Molecular Weight | 198.23 g/mol (single unit) or 396.47 g/mol (2:1 salt) |

| InChI | InChI=1S/2C8H11N3.H2O4S/c29-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h21-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) |

| InChI Key | SQYPEJLKAOZVHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |

| MDL Number | MFCD01746693 |

Physical and Chemical Properties

The physical and chemical properties of 1-benzylguanidine hemisulfate are crucial for understanding its behavior in various applications and experimental settings. Table 2 summarizes these properties:

The compound features a guanidine group (C=N-NH₂) connected to a benzyl moiety, creating a structure that demonstrates both hydrophilic and hydrophobic characteristics. This amphipathic nature influences its solubility and interaction with biological systems. The hemisulfate salt form enhances water solubility compared to the free base, making it more suitable for aqueous applications in research settings .

Synthesis Methods

Several methods have been developed for synthesizing 1-benzylguanidine hemisulfate and its derivatives. While specific procedures for the hemisulfate salt are less documented in the literature, related compounds such as meta-iodobenzylguanidine (MIBG) hemisulfate have been extensively studied, providing valuable insights into potential synthetic routes.

Conventional Synthesis

The conventional synthesis of benzylguanidine derivatives typically involves the reaction of benzylamine with guanidylating agents. For the hemisulfate salt, additional steps involving acid treatment are required. Based on methods described for similar compounds, the following approaches can be applied:

-

Reaction of benzylamine with cyanamide under heating conditions, followed by treatment with sulfuric acid to form the hemisulfate salt .

-

Using S-ethylisothiouronium salts as guanidylating agents, which can form the hemisulfate directly in a one-step process .

Advanced Synthetic Methods

For radiopharmaceutical applications, more specialized synthetic approaches have been developed for fluorinated analogs of benzylguanidine. These methods provide insights into potential synthetic strategies for modified benzylguanidine derivatives:

The synthesis of [¹⁸F]MFBG (meta-fluorobenzylguanidine) involves a three-step process:

-

Fluorination of 3-cyano-N,N,N-trimethylbenzenaminium triflate to form 3-[¹⁸F]fluorobenzonitrile

-

Reduction of the nitrile to 3-[¹⁸F]fluorobenzylamine using LiAlH₄

-

Reaction with guanidylating agents such as 1H-pyrazole-1-carboximidamide or 2-methyl-2-thiopseudourea

Comparative Analysis of Synthesis Methods

When comparing various synthesis methods for benzylguanidine and related compounds, several factors must be considered, including yield, simplicity, cost-effectiveness, and scalability. Table 3 summarizes the comparative advantages:

Research suggests that the S-ethylisothiouronium method may be more advantageous for large-scale synthesis of benzylguanidine hemisulfate due to its simplicity and the production of valuable by-products that can be utilized in other chemical processes .

Applications in Research and Development

1-Benzylguanidine hemisulfate has found applications across multiple scientific disciplines, particularly in pharmaceutical research and medical imaging. Its structural characteristics make it valuable for various applications requiring guanidine functionality.

Pharmaceutical Development

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility stems from the guanidine moiety, which is present in numerous biologically active compounds and drugs. Specific applications include:

-

Building block for the preparation of novel substituted 2-(2-aminopyrimidin-4-yl) pyridine-4-carboxylates, which are potent inhibitors of JumonjiC domain-containing histone demethylases

-

These enzymes play critical roles in epigenetic regulation and are targets for cancer therapy, particularly in human esophageal squamous cell carcinoma cells

Radiopharmaceutical Precursor

Perhaps the most significant application of benzylguanidine derivatives is in nuclear medicine, where radiolabeled analogs are used for diagnostic imaging and therapy:

-

Iodinated derivatives (¹²³I-MIBG, ¹³¹I-MIBG, ¹²⁴I-MIBG) are widely used for targeted imaging of the norepinephrine transporter (NET)

-

Fluorinated derivatives ([¹⁸F]MFBG and [¹⁸F]PFBG) have been developed for positron emission tomography (PET) imaging

-

These compounds are valuable for visualizing neuroendocrine tumors and assessing myocardial sympathetic innervation

Drug Delivery Systems

Recent studies have explored the use of benzylguanidine as a functional moiety in nanocarriers for targeted drug delivery:

-

Its ability to penetrate cell membranes and bind to specific receptors like CXCR4 makes it an attractive component for antitumor nanomedicines

-

Conjugation with other molecules, such as galactose, enhances the delivery efficiency of chemotherapeutic agents to cancer cells

Analytical Characterization

The identification and purity assessment of 1-benzylguanidine hemisulfate can be achieved through various analytical techniques. These methods are critical for quality control in research and pharmaceutical applications.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

-

¹H NMR typically shows characteristic signals for the benzyl CH₂ group at approximately 4.3-4.6 ppm and aromatic protons in the 7.0-7.4 ppm range

-

¹³C NMR shows the guanidine carbon at approximately 157-159 ppm, with aromatic carbons appearing between 127-140 ppm

Infrared (IR) spectroscopy can identify functional groups:

-

Characteristic bands for N-H stretching (3300-3400 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and identification of impurities:

-

Reverse-phase HPLC with C8 or phenyl-type columns can effectively separate 1-benzylguanidine hemisulfate from related impurities

-

Gradient elution using ammonium formate aqueous solution and acetonitrile mobile phase has been reported to provide good resolution

-

UV detection at 229 nm is typically employed for quantification

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides:

-

Molecular weight confirmation

-

Identification of impurities and degradation products

Stability and Degradation

Understanding the stability profile of 1-benzylguanidine hemisulfate is essential for proper handling, storage, and application in research and pharmaceutical development. Based on studies of related compounds, particularly m-iodobenzylguanidinium hemisulfate (MIBGHS), several insights into stability can be deduced.

Conditions Affecting Stability

Based on stress testing of similar compounds, several factors may affect the stability of 1-benzylguanidine hemisulfate:

Degradation Products

Studies on related compounds suggest potential degradation pathways for 1-benzylguanidine hemisulfate:

-

Under alkaline conditions, degradation may lead to:

-

Under UV irradiation (in solution):

The chemically labile guanidine and amine groups are identified as the major causes of instability, while loss of substituents from the phenyl ring (if present) is considered a minor degradation pathway .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These classifications are consistent across multiple sources .

Precautionary Measures

Based on the provided safety data, the following precautionary statements apply:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Appropriate protective equipment should be used when handling the compound, and exposure should be minimized through proper laboratory practices.

Related Compounds and Derivatives

1-Benzylguanidine hemisulfate belongs to a family of compounds with similar structural features but varying substituents. Understanding these related compounds provides context for the chemical and biological properties of 1-benzylguanidine hemisulfate.

Halogenated Derivatives

Several halogenated derivatives of benzylguanidine have been synthesized and studied:

These compounds, particularly the radiohalogenated derivatives, play important roles in nuclear medicine for diagnostic imaging and targeted therapy of neuroendocrine tumors and cardiac sympathetic innervation .

Structure-Activity Relationships

Competitive binding studies with halogenated benzylguanidine analogs have provided insights into structure-activity relationships. Studies with the norepinephrine transporter (NET) have shown varying affinities depending on the halogen substituent and its position on the benzyl ring . These findings are valuable for designing optimized imaging agents and therapeutic compounds.

Synthesis Byproducts and Impurities

During the synthesis of benzylguanidine derivatives, several byproducts and impurities can form:

-

Overreacted byproducts such as:

-

Process-related impurities:

Identification and control of these impurities are crucial for ensuring the quality and safety of 1-benzylguanidine hemisulfate and its derivatives in research and pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume